Physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
Physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, and as such, are critical determinants of its ultimate clinical success. This guide provides a detailed exploration of the core physicochemical characteristics of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a heterocyclic compound of interest.
This document is structured to serve as a practical, hands-on manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering in-depth, field-proven methodologies for the experimental determination of key parameters. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to empower research teams to confidently characterize this and other novel chemical entities.
Introduction to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid
3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furan and pyrrole ring system, with a carboxylic acid moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The rigid, fused ring system provides a well-defined three-dimensional structure, which can be advantageous for achieving high-affinity interactions with biological targets. The carboxylic acid group, a common feature in many drugs, imparts ionizable character, influencing solubility and potential interactions with target proteins.[1][2]
A thorough characterization of its physicochemical properties is the first step in unlocking its therapeutic potential.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid | - |
| CAS Number | 535170-04-8 | [3][4] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| SMILES | O=C(C1=C2C(COC2)=CN1)O | [3] |
Ionization Constant (pKa) Determination
The pKa is a critical parameter that describes the extent of ionization of a molecule in solution at a given pH.[5] For 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, the carboxylic acid group is expected to be the primary acidic center, while the pyrrole nitrogen may exhibit basic properties. Accurate pKa determination is essential for predicting its behavior in physiological environments and for developing appropriate formulation strategies.[5][6]
Experimental Protocol: UV-Metric pKa Determination
This method leverages the change in the ultraviolet (UV) absorbance spectrum of a compound as its ionization state changes with pH.[7] It is a medium-throughput and sample-sparing technique, ideal for early-stage drug discovery.[7]
Principle: The ionized and unionized forms of a molecule will have distinct UV absorbance spectra. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be derived.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range from 2 to 12 in 0.5 pH unit increments.
-
Sample Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of the stock solution to each well containing the different pH buffers to achieve a final concentration of 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
UV-Vis Spectrophotometry: Measure the full UV-Vis spectrum (220-450 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Identify the wavelength(s) with the largest change in absorbance across the pH range.
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
Fit the resulting data to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s). For a monoprotic acid, the equation is: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the ionized form and [HA] is the concentration of the unionized form.
-
Self-Validation:
-
Control Compounds: Include control compounds with known pKa values (e.g., benzoic acid for acidity and pyridine for basicity) to validate the experimental setup and data analysis pipeline.
-
Isosbestic Point: The presence of a clear isosbestic point in the overlay of the UV spectra at different pH values indicates a simple two-component equilibrium, adding confidence to the determined pKa.
Workflow for UV-Metric pKa Determination
Caption: Workflow for UV-Metric pKa Determination.
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's affinity for a nonpolar environment relative to a polar one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8]
-
LogP (Partition Coefficient): Represents the ratio of the concentration of the unionized form of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]
-
LogD (Distribution Coefficient): Represents the ratio of the total concentration of the compound (ionized and unionized forms) in the nonpolar phase to its total concentration in the aqueous phase at a specific pH. For ionizable compounds, LogD is pH-dependent.[10]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
The shake-flask method is the "gold standard" for lipophilicity determination due to its direct measurement of partitioning.[9]
Principle: The compound is partitioned between two immiscible liquids, n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions). The concentrations in each phase at equilibrium are measured to calculate the LogD.[7][9]
Methodology:
-
Pre-saturation of Solvents: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).
-
Partitioning: In a glass vial, add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 or 2:1 v/v). The final concentration of the compound should be in a range suitable for accurate quantification by HPLC-UV.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate LogD at pH 7.4 using the following equation: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Self-Validation:
-
Mass Balance: The total amount of compound recovered from both phases should be within a reasonable range (e.g., 90-110%) of the initial amount added, ensuring that no significant degradation or adsorption to the vial surface has occurred.
-
Control Compounds: Include control compounds with known LogD values at pH 7.4 to verify the accuracy of the method.
Workflow for Shake-Flask LogD Determination
Caption: Workflow for Shake-Flask LogD Determination.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[11] Poor solubility is a major challenge in drug development.[12] Thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution, is the most relevant measure for drug development.[13]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound by allowing an excess of the solid material to equilibrate with the aqueous medium.[12]
Principle: An excess of the solid compound is suspended in an aqueous buffer (e.g., PBS at pH 7.4) and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[12][13]
Methodology:
-
Sample Preparation: Add an excess of solid 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4). Ensure that undissolved solid remains visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Dilute the clear filtrate or supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Self-Validation:
-
Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution was achieved.
-
Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.
-
Control Compounds: Analyze control compounds with well-characterized solubilities (e.g., caffeine for high solubility and tamoxifen for low solubility) in parallel.[13]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid are critical to its potential as a drug candidate. This guide has provided a comprehensive framework for the experimental determination of its pKa, lipophilicity, and aqueous solubility. By employing the detailed, self-validating protocols outlined herein, researchers can generate high-quality, reliable data to inform decision-making throughout the drug discovery and development process. A thorough understanding of these fundamental properties will be instrumental in guiding lead optimization efforts, designing appropriate formulations, and ultimately, in assessing the therapeutic viability of this promising heterocyclic scaffold.
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